molecular formula C20H17Cl2N3OS B2746328 (4-((3,4-Dichlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1358760-88-9

(4-((3,4-Dichlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2746328
CAS RN: 1358760-88-9
M. Wt: 418.34
InChI Key: UPAYCTSNRWGTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). This is followed by cyclization using acetic anhydride under reflux conditions . The synthesis can be performed in a transition-metal-free environment .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring . The molecular formula is C20H18ClN3OS.


Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC) Therapy

This compound has shown promise as a dual inhibitor for epidermal growth factor receptors (EGFR) and histone deacetylases (HDAC), which are significant targets in NSCLC therapy. Studies have demonstrated that derivatives of this compound, specifically compounds 12c and 12d, exhibit potent antiproliferative activity against the NCI-H1975 cell line, indicating potential for use in NSCLC treatment .

EGFR Inhibition

The compound’s derivatives have been effective in inhibiting EGFR in cell-free kinase assays, targeting the wild type EGFR (EGFR wt). This inhibition is crucial as EGFR is often overexpressed in various cancers, and its downregulation is a key therapeutic strategy .

HDAC Inhibition

Histone deacetylase inhibition is another therapeutic avenue explored by this compound. By increasing the acetylation levels of histones H3 and H4, it can modulate gene expression, which is a valuable approach in cancer treatment to reactivate suppressed tumor suppressor genes .

Phosphorylation Pathway Modulation

The compound has been shown to downregulate the phosphorylation of AKT and ERK pathways, which are involved in cell survival and proliferation. This modulation can lead to the suppression of tumor growth and is a promising area of research for cancer therapeutics .

Synergistic Treatment Potential

When used in combination with other treatments, the compound’s derivatives could provide a synergistic effect, enhancing the overall efficacy of cancer therapies. This synergistic potential is particularly valuable in overcoming drug resistance, a common challenge in cancer treatment .

In Vivo Efficacy

Animal experiments have indicated that the compound can prevent tumor growth in vivo without causing organ damage to the mice. This suggests a favorable safety profile and therapeutic window for potential clinical applications .

Drug Resistance Overcoming

The development of resistance to standard therapies is a major hurdle in cancer treatment. The compound’s ability to act as a dual inhibitor may help overcome this resistance, offering an alternative strategy for patients who have developed resistance to existing treatments .

Potential for Combination Therapy

The compound’s dual inhibitory action on EGFR and HDAC suggests that it could be used effectively in combination with other drugs. This could lead to the development of new combination therapies that are more effective than current single-target treatments .

Mechanism of Action

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a tyrosine kinase receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor of EGFR and HDAC . It inhibits the EGFR pathway by preventing the phosphorylation of EGFR, thereby blocking the signal transduction pathway that leads to cell proliferation . On the other hand, it inhibits HDAC activity, leading to increased acetylation levels of histones H3 and H4 . This alters the chromatin structure and modulates gene expression .

Biochemical Pathways

The compound affects the EGFR signaling pathway and the histone acetylation process . By inhibiting EGFR, it downregulates the EGFR-induced phosphorylation of AKT and ERK . By inhibiting HDAC, it increases the acetylation levels of histones H3 and H4 .

Pharmacokinetics

The compound’s effectiveness against the nci-h1975 cell line suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound exhibits potent antiproliferative activity against the NCI-H1975 cell line, a non-small cell lung cancer (NSCLC) cell line . It significantly suppresses the expression of EGFR and the phosphorylation of the EGF-induced pathways .

Action Environment

The compound’s effectiveness in both in vitro and in vivo experiments suggests it may be stable and effective under physiological conditions .

properties

IUPAC Name

[4-(3,4-dichloroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS/c21-16-6-5-13(11-17(16)22)24-19-14-3-1-2-4-18(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAYCTSNRWGTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,4-Dichlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.